Kaempferol 3-O-arabinoside
Overview
Description
Kaempferol 3-O-arabinoside is a flavonoid glycoside, specifically a type of antioxidant flavonoid. It is isolated from the ethyl acetate fraction obtained from the leaves of Nectandra hihua . This compound is known for its significant antioxidant properties, which contribute to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Kaempferol 3-O-arabinoside can be synthesized through enzymatic hydrolysis of kaempferol glycosides. For instance, kaempferol-7-O-glucoside and kaempferol-3-O-rutinoside can be hydrolyzed to kaempferol using β-glucosidase and/or α-L-rhamnosidase .
Industrial Production Methods: The industrial production of kaempferol-3-O-arabinoside typically involves extraction from plant sources. The leaves of Nectandra hihua are processed to obtain the ethyl acetate fraction, from which kaempferol-3-O-arabinoside is isolated .
Chemical Reactions Analysis
Types of Reactions: Kaempferol 3-O-arabinoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert kaempferol-3-O-arabinoside to its corresponding dihydro derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products Formed:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydrokaempferol derivatives.
Substitution: Acetylated and benzoylated kaempferol derivatives.
Scientific Research Applications
Kaempferol 3-O-arabinoside has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of flavonoid chemistry and for the synthesis of other flavonoid derivatives.
Biology: Its antioxidant properties make it a valuable compound in studies related to oxidative stress and cellular protection.
Industry: It is used in the development of natural antioxidant formulations for cosmetics and food products.
Mechanism of Action
Kaempferol 3-O-arabinoside exerts its effects through several molecular mechanisms:
Comparison with Similar Compounds
Kaempferol 3-O-arabinoside is unique among flavonoid glycosides due to its specific glycosylation pattern. Similar compounds include:
Kaempferol-3-O-glucoside: Another glycoside of kaempferol with a glucose moiety.
Kaempferol-3-O-rutinoside: A glycoside with a rutinose moiety.
Quercetin-3-O-glucoside: A similar flavonoid glycoside with a glucose moiety but derived from quercetin.
This compound stands out due to its specific antioxidant properties and its potential therapeutic applications in cancer research.
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxychromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O10/c21-9-3-1-8(2-4-9)18-19(30-20-17(27)15(25)12(24)7-28-20)16(26)14-11(23)5-10(22)6-13(14)29-18/h1-6,12,15,17,20-25,27H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVUDWOQYYWXBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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